molecular formula C15H11ClF3N3 B5699520 3-(4-chlorophenyl)-5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

3-(4-chlorophenyl)-5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B5699520
M. Wt: 325.71 g/mol
InChI Key: KIIWXIAMVCMVBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a chemical compound that has been synthesized by chemists for various scientific research applications. This compound has shown promising results in the field of drug discovery and development due to its unique chemical structure and mechanism of action.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves the inhibition of specific enzymes and receptors that are involved in disease progression. This compound has been shown to selectively target these enzymes and receptors, leading to the suppression of disease symptoms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-chlorophenyl)-5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine have been extensively studied in vitro and in vivo. It has been shown to have potent anti-inflammatory, anti-tumor, and neuroprotective effects.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-chlorophenyl)-5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine in lab experiments include its high potency, selectivity, and ease of synthesis. However, its limitations include its poor solubility in aqueous solutions and potential toxicity at high concentrations.

Future Directions

The potential applications of 3-(4-chlorophenyl)-5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine in drug discovery and development are vast. Some future directions include the development of more potent analogs, the investigation of its potential use in combination therapy, and the exploration of its potential use in the treatment of other diseases.
In conclusion, 3-(4-chlorophenyl)-5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a promising compound that has shown potential in the field of drug discovery and development. Its unique chemical structure and mechanism of action make it a valuable tool for scientific research. Further studies are needed to fully understand its potential applications and limitations.

Synthesis Methods

The synthesis of 3-(4-chlorophenyl)-5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves the reaction of 4-chlorophenyl hydrazine with 2,4-pentanedione and trifluoroacetic acid. The reaction is carried out under controlled conditions, and the resulting compound is purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

3-(4-chlorophenyl)-5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has been extensively studied for its potential use in drug discovery and development. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders.

properties

IUPAC Name

3-(4-chlorophenyl)-5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3N3/c1-8-7-9(2)22-14(20-8)12(13(21-22)15(17,18)19)10-3-5-11(16)6-4-10/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIIWXIAMVCMVBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C(=NN12)C(F)(F)F)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

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